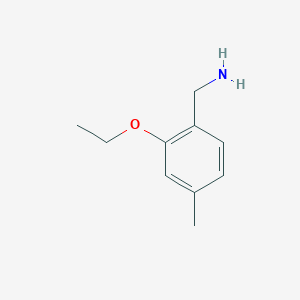
2,2-Dimethyl-3-(oxan-4-yl)propanoic acid
Overview
Description
“2,2-Dimethyl-3-(oxan-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1262408-58-1 . It has a molecular weight of 186.25 . The IUPAC name for this compound is 2,2-dimethyl-3-tetrahydro-2H-pyran-4-ylpropanoic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-(oxan-4-yl)propanoic acid” is 1S/C10H18O3/c1-10(2,9(11)12)7-8-3-5-13-6-4-8/h8H,3-7H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-3-(oxan-4-yl)propanoic acid” include a molecular weight of 186.25 and a physical form of oil . It is stored at room temperature .Scientific Research Applications
Crystallization Behavior and Polymorphism
Polymorphism and crystallization behavior are crucial in understanding the physical properties and stability of chemical compounds. A study on the crystallization behavior of polymorphic mixtures highlighted the control of product compositions by seed composition, solvent composition, and seeding temperature, offering insights into the precise control of polymorphic forms in manufacturing processes (Nakata et al., 2009).
Photoremovable Protecting Groups
The development of photoremovable protecting groups, such as 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, demonstrates significant applications in synthetic chemistry. These compounds react with hydrogen or electron donors to release corresponding acids, showing potential for controlled reactions triggered by light (Literák et al., 2008).
Organic Sensitizers for Solar Cell Applications
Organic sensitizers play a vital role in enhancing the efficiency of solar cells. Novel organic sensitizers, including donor, electron-conducting, and anchoring groups, have been developed for significant improvement in solar energy conversion, showcasing the importance of molecular engineering in renewable energy technologies (Kim et al., 2006).
Esterifications in Water-containing Solvent
Research on selective esterifications of primary alcohols in water-containing solvents reveals the remarkable effects of Oxyma and its derivatives. This study presents an efficient methodology for esterification reactions, indicating potential advancements in green chemistry and sustainable processes (Wang et al., 2012).
Photophysical Studies of Probes
The photophysical study of probes such as acrylodan and prodan in aqueous mixtures of alcohols contributes to the understanding of their behavior in biological systems. This research aids in the interpretation of emission properties of these compounds, highlighting their application in studying the structural and dynamic aspects of biomolecules (Moreno Cerezo et al., 2001).
Safety and Hazards
The safety information for “2,2-Dimethyl-3-(oxan-4-yl)propanoic acid” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)7-8-3-5-13-6-4-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKCURONSSHPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)



![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)